5-Chloro-2-phenoxyaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
5-Chloro-2-phenoxyaniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 93-67-4
This technical guide provides an in-depth overview of 5-Chloro-2-phenoxyaniline, a versatile chemical intermediate with significant applications in the dye industry and burgeoning potential in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and its role as a scaffold for novel therapeutic agents.
Core Properties and Data
5-Chloro-2-phenoxyaniline is a substituted aniline derivative. Its chemical structure features a phenoxy group and a chlorine atom on the aniline ring, which impart specific physicochemical properties that are instrumental to its reactivity and function in various chemical syntheses.[1]
Physicochemical Properties
The key physicochemical properties of 5-Chloro-2-phenoxyaniline are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 93-67-4 | [2][3] |
| Molecular Formula | C₁₂H₁₀ClNO | [2][3] |
| Molecular Weight | 219.67 g/mol | [2][3] |
| Appearance | Solid, Off-white to tan crystalline powder or flakes | [4][5] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 190-192 °C at 8 Torr | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 150.3 ± 23.7 °C | [2] |
| Refractive Index | 1.628 | [2] |
| Solubility | Soluble in organic solvents | [6] |
| InChI Key | SXEBHIMOUHBBOS-UHFFFAOYSA-N | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Chloro-2-phenoxyaniline. While a comprehensive set of spectra is best obtained experimentally, typical data includes:
-
¹H NMR and ¹³C NMR: Data is available and can be found in spectral databases for detailed structural elucidation.[4][7][8]
-
Mass Spectrometry (MS): Expected to show a molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Will exhibit characteristic peaks for N-H stretching of the amine, C-O-C stretching of the ether linkage, and C-Cl stretching.
Applications in Research and Industry
5-Chloro-2-phenoxyaniline is a valuable intermediate with established and emerging applications.
Dye Synthesis
The primary industrial application of 5-Chloro-2-phenoxyaniline is as a key intermediate in the synthesis of various dyes.[9] Its structure is particularly suited for creating azo dyes, which are widely used in the textile and printing industries.[6][9] It serves as a precursor for several commercially important acid dyes, including Acid Red 249, Acid Red 149, and Acid Blue 128.[9]
Pharmaceutical and Agrochemical Synthesis
In the realm of drug discovery and development, phenoxyaniline derivatives are gaining significant attention.[2] 5-Chloro-2-phenoxyaniline serves as a critical building block for the synthesis of complex organic molecules with potential therapeutic activities.[1][10] Its derivatives are being explored for various applications, including:
-
Enzyme Inhibitors: The phenoxyaniline scaffold is being investigated for the development of inhibitors for various enzymes, which is a cornerstone of modern drug discovery.[2][6]
-
Neuroprotective Agents: Derivatives of phenoxyaniline have shown promise in protecting neurons from cell death in preclinical studies.[11]
-
Anticancer Agents: The phenoxazine core, which can be synthesized from phenoxyaniline derivatives, is found in some anticancer drugs and is a subject of ongoing research.[12]
The compound is also utilized in the synthesis of agrochemicals.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 5-Chloro-2-phenoxyaniline are provided below. These are based on established chemical principles and methodologies for analogous compounds.
Synthesis of 5-Chloro-2-phenoxyaniline
A common synthetic route to 5-Chloro-2-phenoxyaniline involves a two-step process: an Ullmann condensation (or a related nucleophilic aromatic substitution) to form the diaryl ether linkage, followed by the reduction of a nitro group to the aniline.
Step 1: Synthesis of 4-Chloro-2-nitrophenoxybenzene
This step involves the coupling of a substituted chloronitrobenzene with phenol.
-
Materials: 2,4-dichloro-1-nitrobenzene, phenol, potassium carbonate (or another suitable base), and a solvent such as N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-1-nitrobenzene, phenol, and potassium carbonate in DMF.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2-nitrophenoxybenzene.
-
Step 2: Reduction to 5-Chloro-2-phenoxyaniline
The nitro group of the intermediate is reduced to an amine.
-
Materials: 4-Chloro-2-nitrophenoxybenzene, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Procedure (using SnCl₂/HCl):
-
Dissolve the crude 4-Chloro-2-nitrophenoxybenzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reduction is complete, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield crude 5-Chloro-2-phenoxyaniline.
-
Purification
The crude product can be purified by the following methods:
-
Recrystallization: This is a common method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or hexane) should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[13]
-
Column Chromatography: For higher purity, column chromatography using silica gel is effective. A non-polar mobile phase like hexane/ethyl acetate in a specific ratio is typically used to separate the desired product from impurities.[13]
Analytical Characterization
The identity and purity of the synthesized 5-Chloro-2-phenoxyaniline should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) can be used to assess the purity of the compound.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and fragmentation pattern of the compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups.
Involvement in Signaling Pathways and Drug Development
Phenoxyaniline derivatives have shown potential as inhibitors of key signaling pathways implicated in diseases like cancer.[2] One such pathway is the MAPK/ERK pathway, which is a critical regulator of cell proliferation and survival.[3]
MAPK/ERK Signaling Pathway and Potential Inhibition
The diagram below illustrates a simplified MAPK/ERK signaling pathway and indicates the point of inhibition by certain phenoxyaniline derivatives.
As shown in the diagram, certain phenoxyaniline derivatives have been identified as potent inhibitors of MEK, a key kinase in this pathway.[3] By blocking MEK, these compounds can prevent the downstream signaling that leads to cell proliferation, making them attractive candidates for cancer therapy.
Similarly, other phenoxyaniline-related compounds have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, which is also involved in cell growth and angiogenesis.[3]
Safety and Handling
5-Chloro-2-phenoxyaniline is a chemical that requires careful handling in a laboratory setting.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Chloro-2-phenoxyaniline is associated with the following hazards:
-
Acute toxicity (Oral): Harmful if swallowed.[2]
-
Germ cell mutagenicity: Suspected of causing genetic defects.[2]
-
Respiratory irritation: May cause respiratory irritation.[16]
-
Aquatic hazard: May cause long-lasting harmful effects to aquatic life.[2]
Recommended Safety Precautions
When handling 5-Chloro-2-phenoxyaniline, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]
-
Ventilation: Handle in a well-ventilated place to avoid the formation of dust and aerosols.[2]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of 5-Chloro-2-phenoxyaniline. As research continues, particularly in the field of medicinal chemistry, the utility of this versatile compound is expected to expand further.
References
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- 2. benchchem.com [benchchem.com]
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- 6. chemimpex.com [chemimpex.com]
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- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. nbinno.com [nbinno.com]
- 10. 5-chloro-2-phenoxyaniline | 93-67-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
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